4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone

説明

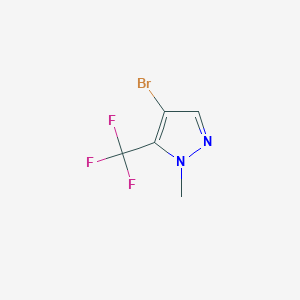

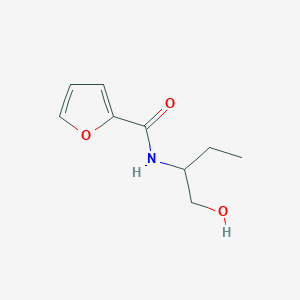

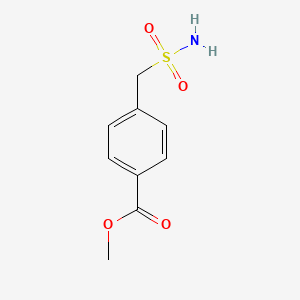

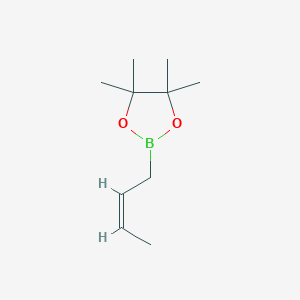

4-Bromo-3-(1,3-dioxan-2-yl)propiophenone (also known as 4-bromo-3-oxo-2-propylphenyl bromide) is an organic compound belonging to the class of bromobenzene derivatives. It is a colorless to pale yellow solid with a molecular weight of 330.18 g/mol. This compound has been widely studied in recent years due to its various applications in scientific research. It has been used in the synthesis of various drugs, as well as in the production of polymers materials. In addition, it has been used extensively in the study of biochemical and physiological effects, as well as in the development of new drugs and therapies.

科学的研究の応用

Synthesis of Indole Derivatives

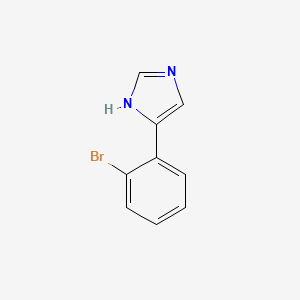

- Application Summary: Indole derivatives are significant in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The specific methods of synthesis were not detailed in the source. However, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .

In Situ Polymerization of 1,3-Dioxane

- Application Summary: 1,3-Dioxolane (DOL) has received great attention as a polymer electrolyte (PE) for Li-metal batteries (LMBs) due to its desirable interfacial contact and decent compatibility with Li-metal .

- Methods of Application: By tuning the molecular structure of the liquid precursor from being a five-membered cyclic DOL to a six-membered cyclic 1,3-dioxane (DOX), the in situ fabricated poly (DOX) PE obtained exhibits superior oxidation stability .

- Results or Outcomes: This newly developed poly (DOX) PE delivers outstanding cycling stability for diversified high-voltage cathodes including but not limited to LiNi 0.33 Co 0.33 Mn 0.33 O 2, LiNi 0.8 Co 0.1 Mn 0.1 O 2, and LiCoO 2 under a high cut-off voltage of 4.5 V .

Synthesis of Ketone Adducts

- Application Summary: 2-(2-Bromoethyl)-1,3-dioxane was used in the synthesis of ketone adducts 2-[3-oxo-4(S)-(triphenylmethyl)amino-6-methylheptyl]-1,3-dioxane and 2-[3-oxo-4(S)-(triphenylmethyl)amino-6-methylheptyl]-1,3-dioxolane .

- Results or Outcomes: The synthesis resulted in the formation of the desired ketone adducts .

Synthesis of 1,4-Benzoxazepine (BZO) Compounds

特性

IUPAC Name |

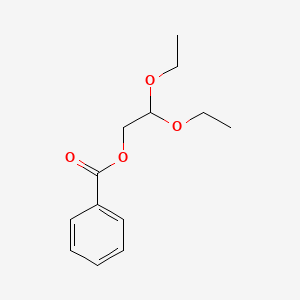

1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRQAQIAFFZQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467025 | |

| Record name | 4'-BROMO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone | |

CAS RN |

376637-07-9 | |

| Record name | 4'-BROMO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

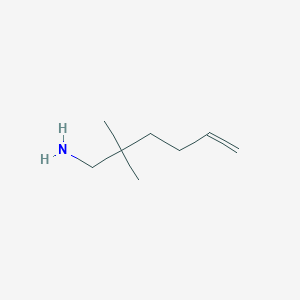

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)